![molecular formula C12H12N2O2S B2534484 N-(5-methyl-3-isoxazolyl)-2-(phenylthio)acetamide CAS No. 505088-70-0](/img/structure/B2534484.png)
N-(5-methyl-3-isoxazolyl)-2-(phenylthio)acetamide
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Overview
Description
“N-(5-methyl-3-isoxazolyl)-2-(phenylthio)acetamide” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a methyl group at the 5-position and an acetamide group at the N-position. The acetamide group is further substituted with a phenylthio group at the 2-position.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, which imparts aromaticity, and the acetamide and phenylthio groups, which could potentially participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the isoxazole ring, acetamide group, and phenylthio group would likely influence its polarity, solubility, melting point, boiling point, and other properties .Scientific Research Applications
Synthesis and Anti-tumor Activities
Isoxazole compounds, including derivatives similar to the compound of interest, have been synthesized and tested for their anti-tumor activities. Novel isoxazoline compounds exhibited better anti-tumor activities, highlighting the potential of these compounds in cancer research (Qi Hao-fei, 2011).
Anticancer Agents
Derivatives of 5-methyl-4-phenyl thiazole, structurally related to the compound of interest, have shown promising anticancer activity. The study identified compounds with high selectivity and apoptosis-inducing capabilities against cancer cells, suggesting their potential as anticancer agents (A. Evren et al., 2019).
Antimicrobial and Anti-inflammatory Applications
Isoxazolyl pyrimidoquinolines and chromenopyrimidinones demonstrated significant antimicrobial activity and potent anti-inflammatory and analgesic activities. These findings indicate the potential use of isoxazole compounds in developing new antimicrobial and anti-inflammatory drugs (E. Rajanarendar et al., 2012).
Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and evaluated for their antioxidant activity. The study found that these compounds present significant antioxidant activity, suggesting their potential use in oxidative stress-related conditions (K. Chkirate et al., 2019).
Antimicrobial Activity
Isoxazolyl-substituted 1,3,4-oxadiazoles were synthesized and evaluated for their in vitro antimicrobial activity. Certain compounds exhibited good activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Srinivas Marri et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9-7-11(14-16-9)13-12(15)8-17-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUWXAXUFWOUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(phenylsulfanyl)acetamide |
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